4-Cyclopropyl-2-fluorobenzoic acid CAS number 1247927-81-6
4-Cyclopropyl-2-fluorobenzoic acid CAS number 1247927-81-6
An In-depth Technical Guide to 4-Cyclopropyl-2-fluorobenzoic acid (CAS: 1247927-81-6)
This guide provides a comprehensive technical overview of 4-Cyclopropyl-2-fluorobenzoic acid, a key chemical intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's chemical and physical properties, a robust synthesis protocol, its critical role in the synthesis of advanced therapeutics, and essential safety information.
Introduction and Strategic Importance
4-Cyclopropyl-2-fluorobenzoic acid is a substituted aromatic carboxylic acid. Its structure is distinguished by a cyclopropyl group at the 4-position and a fluorine atom at the 2-position of the benzoic acid scaffold. This unique combination of moieties makes it a valuable building block in medicinal chemistry. The cyclopropyl group is known to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates[1]. The presence of a fluorine atom can significantly influence acidity, lipophilicity, and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic profiles[2].
The primary significance of 4-Cyclopropyl-2-fluorobenzoic acid in the current pharmaceutical landscape is its role as a crucial intermediate in the synthesis of Remibrutinib, a potent and selective oral Bruton's tyrosine kinase (BTK) inhibitor under investigation for various autoimmune diseases.[3][4][5][6][7] Its structural integrity is therefore paramount to the successful synthesis of this next-generation therapeutic.
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of 4-Cyclopropyl-2-fluorobenzoic acid is essential for its handling, reaction optimization, and integration into synthetic workflows.
| Property | Value | Source(s) |
| CAS Number | 1247927-81-6 | [8] |
| Molecular Formula | C₁₀H₉FO₂ | [8] |
| Molecular Weight | 180.18 g/mol | [8] |
| IUPAC Name | 4-cyclopropyl-2-fluorobenzoic acid | [8] |
| SMILES | C1CC1C2=CC(=C(C=C2)C(=O)O)F | [8] |
| InChI Key | UPYZCTDSUYXKBG-UHFFFAOYSA-N | [8] |
| Appearance | White to off-white solid (predicted) | |
| pKa (Predicted) | 3.48 ± 0.10 | |
| Melting Point | Not experimentally reported; related isomers like 2-fluorobenzoic acid melt at 122-125 °C and 4-fluorobenzoic acid at 182-184 °C.[9] | |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO; slightly soluble in water. | |
| Storage | Store at room temperature in a dry, well-sealed container. |
Synthesis of 4-Cyclopropyl-2-fluorobenzoic Acid
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-Cyclopropyl-2-fluorobenzoic acid.
Detailed Experimental Protocol
Materials:
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1-Bromo-4-cyclopropyl-2-fluorobenzene
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Magnesium turnings
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Iodine (crystal)
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Anhydrous Tetrahydrofuran (THF)
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Dry Ice (solid CO₂)
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Hydrochloric Acid (HCl), aqueous solution (e.g., 1M)
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Preparation of Glassware: All glassware must be rigorously flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., Nitrogen or Argon) to ensure completely anhydrous conditions.
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Grignard Reagent Formation:
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To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
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Add a single crystal of iodine to the flask. The iodine acts as an activator for the magnesium surface.
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Add a small amount of anhydrous THF to just cover the magnesium turnings.
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In the dropping funnel, prepare a solution of 1-Bromo-4-cyclopropyl-2-fluorobenzene (1.0 equivalent) in anhydrous THF.
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Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and a gentle exotherm is observed. Gentle heating may be required to initiate the reaction.
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Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the Grignard formation should sustain the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure all the magnesium has been consumed. The resulting dark grey to brown solution is the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, crush a sufficient quantity of dry ice. While maintaining vigorous stirring of the Grignard solution, add the crushed dry ice in small portions. A large excess of CO₂ is used to ensure complete carboxylation and to minimize the formation of ketone byproducts.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
-
Work-up and Purification:
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Quench the reaction by slowly adding 1M aqueous HCl. This will protonate the carboxylate salt and dissolve any remaining magnesium salts.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude 4-Cyclopropyl-2-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a white to off-white solid.
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Spectroscopic and Analytical Characterization (Predicted)
As experimental spectra for 4-Cyclopropyl-2-fluorobenzoic acid are not widely published, this section provides predicted data based on the analysis of its structure and comparison with related compounds. This information is crucial for quality control and confirmation of synthesis.
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¹H NMR (400 MHz, DMSO-d₆):
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~13.0 ppm (s, 1H): The acidic proton of the carboxylic acid, typically a broad singlet.
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~7.8-7.9 ppm (dd, 1H): Aromatic proton ortho to the carboxylic acid group.
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~7.2-7.4 ppm (m, 2H): Aromatic protons meta to the carboxylic acid group.
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~1.9-2.1 ppm (m, 1H): The methine proton of the cyclopropyl group.
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~1.0-1.2 ppm (m, 2H): Methylene protons of the cyclopropyl group.
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~0.7-0.9 ppm (m, 2H): Methylene protons of the cyclopropyl group.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
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~165-167 ppm: Carboxylic acid carbonyl carbon.
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~160-163 ppm (d, J ≈ 250 Hz): Aromatic carbon attached to fluorine (C-F coupling).
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~115-135 ppm: Remaining aromatic carbons, with characteristic C-F coupling patterns.
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~15-17 ppm: Cyclopropyl methine carbon.
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~9-11 ppm: Cyclopropyl methylene carbons.
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-
Mass Spectrometry (ESI-):
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[M-H]⁻: Predicted at m/z 179.05.
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Fragmentation: Loss of CO₂ (44 Da) from the deprotonated molecule to give a fragment at m/z 135.06.
-
-
Infrared (IR) Spectroscopy:
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~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
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~1680-1710 cm⁻¹: C=O stretch of the carboxylic acid.
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~1200-1300 cm⁻¹: C-O stretch.
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~1210-1260 cm⁻¹: C-F stretch.
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~3080 cm⁻¹ and ~1600, 1480 cm⁻¹: Aromatic C-H and C=C stretches.
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Application in Drug Development: Synthesis of Remibrutinib
4-Cyclopropyl-2-fluorobenzoic acid is a pivotal building block in the synthesis of Remibrutinib, a highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[5][10][11] BTK is a validated target in B-cell malignancies and autoimmune diseases. Remibrutinib's efficacy and safety profile are currently being evaluated in late-stage clinical trials for conditions such as chronic spontaneous urticaria.[5][11]
The synthesis involves the amide coupling of 4-Cyclopropyl-2-fluorobenzoic acid with a complex aniline derivative, forming the final Remibrutinib molecule. The purity and quality of the benzoic acid intermediate are therefore critical for the yield and purity of the final active pharmaceutical ingredient (API).
Caption: Role of 4-Cyclopropyl-2-fluorobenzoic acid in Remibrutinib synthesis.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-Cyclopropyl-2-fluorobenzoic acid.
-
GHS Hazard Statements: [8]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
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Store in a tightly sealed container in a cool, dry place.
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Conclusion
4-Cyclopropyl-2-fluorobenzoic acid is more than a simple chemical intermediate; it is an enabling molecule for the development of advanced therapeutics. Its unique structural features, born from the strategic incorporation of cyclopropyl and fluoro moieties, are directly translated into the properties of the final drug substance. This guide has provided a comprehensive overview of its properties, a robust and logical synthesis protocol, and its critical application in the synthesis of the BTK inhibitor Remibrutinib. For researchers and developers in the pharmaceutical industry, a thorough understanding of such key building blocks is fundamental to the successful and efficient advancement of new medicines.
References
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Angst, D. et al. (2020). Discovery of LOU064 (Remibrutinib), a Potent and Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 63(10), 5102–5118. Available at: [Link]
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ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Available at: [Link]
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